

A Technical Guide to the Spectroscopic Data of 3,4-Difluorobenzoic Acid

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Compound of Interest

Compound Name: 3,4-Difluorobenzoic acid

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This technical guide provides a comprehensive overview of the key spectroscopic data for **3,4-Difluorobenzoic acid** (CAS No. 455-86-7), a compound of interest in pharmaceutical and materials science research. The following sections present detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols employed for their acquisition.

Spectroscopic Data Summary

The empirical formula for **3,4-Difluorobenzoic acid** is $C_7H_4F_2O_2$ with a molecular weight of 158.10 g/mol. [1][2] The spectroscopic data presented below provides critical information for the structural elucidation and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules in solution.

1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.9-8.1	m	-	H-6
~7.8-7.9	m	-	H-2
~7.3-7.4	m	-	H-5
~11.0-13.0	br s	-	-COOH

^{13}C NMR Data

Chemical Shift (δ) ppm	Assignment
~165	C=O
~150-155 (dd)	C-3, C-4
~125-130	Aromatic CH
~115-120 (d)	Aromatic CH

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of **3,4-Difluorobenzoic acid** exhibits characteristic absorption bands corresponding to its carboxylic acid and fluorinated aromatic structure.

Wavenumber (cm^{-1})	Functional Group Assignment
~2500-3300 (broad)	O-H stretch (Carboxylic acid dimer)
~1700	C=O stretch (Carboxylic acid)
~1600, ~1500	C=C stretch (Aromatic ring)
~1200-1300	C-O stretch
~1100-1200	C-F stretch
~900	O-H bend (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The electron ionization (EI) mass spectrum of **3,4-Difluorobenzoic acid** shows the molecular ion peak and characteristic fragmentation patterns.

m/z	Relative Intensity (%)	Assignment
158	~80	[M] ⁺ (Molecular ion)
141	100	[M-OH] ⁺
113	~70	[M-COOH] ⁺
87	~20	[C ₅ H ₂ F ₂] ⁺
63	~25	[C ₅ H ₃] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of **3,4-Difluorobenzoic acid** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

- ¹H NMR: Spectra are typically acquired on a 300 or 400 MHz spectrometer. Key parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
- ¹³C NMR: Spectra are acquired on the same instrument, typically with proton decoupling.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of **3,4-Difluorobenzoic acid** is finely ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
- The mixture is pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

- The KBr pellet is placed in the sample holder of an FT-IR spectrometer.
- The spectrum is recorded over the range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

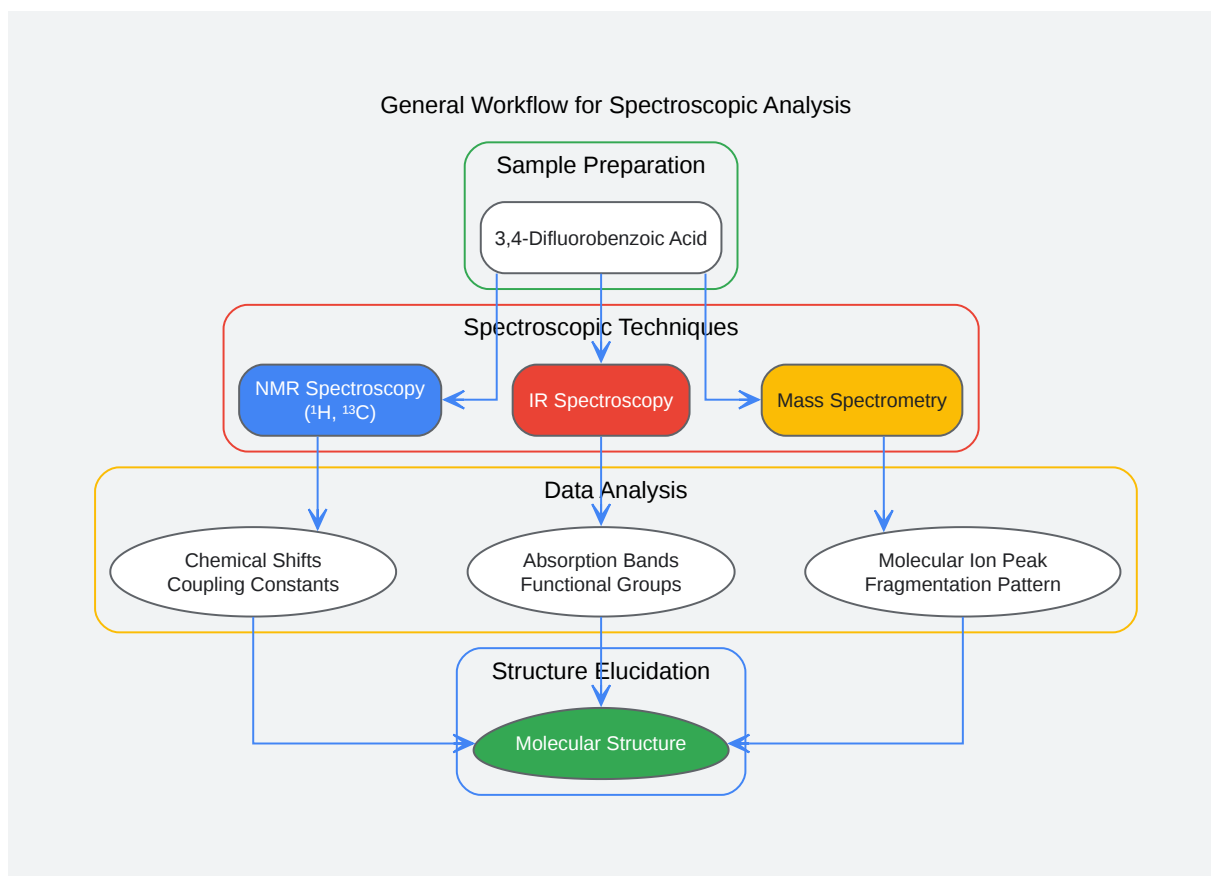
- A dilute solution of **3,4-Difluorobenzoic acid** in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS).
- In the ion source, the sample is vaporized and bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation (Electron Ionization - EI).

Data Acquisition:

- The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- A detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **3,4-Difluorobenzoic acid**.



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Caption: General workflow for spectroscopic analysis.

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References

- 1. 3,4-Difluorobenzoic acid [webbook.nist.gov]
- 2. 3,4-Difluorobenzoic acid [webbook.nist.gov]
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